An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-amino-6-(2-furyl)nicotinonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-amino-6-(2-furyl)nicotinonitrile
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-amino-6-(2-furyl)nicotinonitrile. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive and methodological framework for the spectral interpretation of this and structurally related compounds. In the absence of a complete, formally published, and assigned experimental spectrum for this specific molecule, this guide synthesizes data from close structural analogs, discusses the underlying principles of chemical shifts in substituted pyridines, and outlines both experimental and computational protocols for definitive structural elucidation.
Introduction: The Structural Significance of 2-amino-6-(2-furyl)nicotinonitrile
2-amino-6-(2-furyl)nicotinonitrile is a heterocyclic compound featuring a highly functionalized pyridine core. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by 2-aminonicotinonitrile derivatives. The strategic placement of an amino group, a nitrile group, and a furyl substituent creates a molecule with a unique electronic profile and multiple points for further chemical modification. Accurate structural characterization is paramount for understanding its reactivity, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular architecture in solution. This guide will delve into the expected ¹H and ¹³C NMR signatures of this molecule, providing a robust framework for its identification and characterization.
Experimental NMR Spectroscopy: A Self-Validating Protocol
The acquisition of high-quality NMR data is foundational to accurate spectral interpretation. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability.
Sample Preparation
Proper sample preparation is critical and has a profound effect on the quality of the resulting spectrum[1].
-
Analyte Purity: Ensure the sample of 2-amino-6-(2-furyl)nicotinonitrile is of high purity, as impurities will complicate spectral analysis.
-
Solvent Selection: The choice of a deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules. However, due to the presence of an amino group, which has protons that can exchange, and the potential for specific solvent-solute interactions, acquiring spectra in a non-polar solvent like CDCl₃ and a more polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Aromatic solvents like benzene-d₆ can also be employed to induce aromatic solvent-induced shifts (ASIS), which can aid in resolving overlapping signals[2][3].
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient[1][4]. For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time[4].
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR in most organic solvents. Use a minimal amount to avoid obscuring analyte signals[1][4].
-
NMR Tubes: Use clean, high-quality 5 mm NMR tubes to ensure good magnetic field homogeneity (shimming)[1][5].
Data Acquisition
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon.
-
2D NMR: To definitively assign all signals, a suite of 2D NMR experiments is indispensable. This should include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is key for connecting different spin systems and identifying quaternary carbons.
-
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of 2-amino-6-(2-furyl)nicotinonitrile will be characterized by signals from the amino group, the pyridine ring, and the furan ring. The chemical shifts are influenced by the electronic nature of the substituents.
-
Amino Protons (-NH₂): These protons will likely appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration, but a range of δ 5.0 - 6.0 ppm in CDCl₃ is a reasonable estimate based on analogous 2-aminonicotinonitrile structures[6][7]. In DMSO-d₆, this signal will be sharper and may shift further downfield due to hydrogen bonding with the solvent.
-
Pyridine Ring Protons (H4 and H5): The pyridine ring has two protons. These will appear as two doublets due to their mutual coupling.
-
H5: This proton is ortho to the electron-donating amino group and will be the most upfield of the pyridine protons. Expected chemical shift: δ 6.8 - 7.2 ppm .
-
H4: This proton is meta to the amino group and ortho to the electron-withdrawing cyano group, placing it further downfield. Expected chemical shift: δ 7.5 - 7.9 ppm . The coupling constant between these two protons (³JHH) is expected to be in the range of 7-9 Hz.
-
-
Furan Ring Protons (H3', H4', H5'): The 2-furyl group will present a three-proton spin system.
-
H5': This proton is adjacent to the oxygen and will appear as a doublet of doublets. Expected chemical shift: δ 7.5 - 7.7 ppm [8][9].
-
H3': This proton is adjacent to the point of attachment to the pyridine ring and will also be a doublet of doublets. Expected chemical shift: δ 6.8 - 7.0 ppm .
-
H4': This proton will be a doublet of doublets, appearing between H3' and H5'. Expected chemical shift: δ 6.5 - 6.7 ppm [8][9][10]. The coupling constants within the furan ring are typically smaller than in benzene derivatives.
-
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, including four quaternary carbons. The chemical shifts are predicted based on substituent effects on the pyridine and furan rings[6][11][12].
-
Nitrile Carbon (-CN): The cyano carbon is typically found in the range of δ 115 - 120 ppm .
-
Pyridine Ring Carbons:
-
C2: Attached to the amino group, this carbon will be significantly deshielded. Expected chemical shift: δ 158 - 162 ppm .
-
C6: Attached to the furyl group, also deshielded. Expected chemical shift: δ 155 - 159 ppm .
-
C4: Influenced by the cyano group, expected around δ 140 - 145 ppm .
-
C3: Attached to the cyano group, expected to be the most shielded of the substituted pyridine carbons. Expected chemical shift: δ 90 - 95 ppm .
-
C5: Expected around δ 110 - 115 ppm .
-
-
Furan Ring Carbons:
Predicted NMR Data Summary
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -NH₂ | 5.0 - 6.0 (broad s) | - |
| 2 | - | 158 - 162 |
| 3 | - | 90 - 95 |
| 4 | 7.5 - 7.9 (d) | 140 - 145 |
| 5 | 6.8 - 7.2 (d) | 110 - 115 |
| 6 | - | 155 - 159 |
| -CN | - | 115 - 120 |
| 2' | - | 150 - 155 |
| 3' | 6.8 - 7.0 (dd) | 110 - 115 |
| 4' | 6.5 - 6.7 (dd) | 110 - 115 |
| 5' | 7.5 - 7.7 (dd) | 143 - 147 |
Advanced 2D NMR for Structural Confirmation
While the above predictions provide a strong starting point, unambiguous assignment requires 2D NMR techniques[14][15][16].
-
COSY: Will confirm the coupling between H4 and H5 on the pyridine ring, and among H3', H4', and H5' on the furan ring.
-
HSQC: Will definitively link each proton to its directly attached carbon (e.g., H4 to C4, H5 to C5, etc.).
-
HMBC: This is the key experiment for assigning the quaternary carbons and linking the fragments. Key expected correlations include:
-
H5 to C3, C4, and C6.
-
H4 to C2, C3, and C5.
-
H3' to C2' and C5' of the furan ring, and importantly to C6 of the pyridine ring, confirming the connectivity between the two rings.
-
H5 to the nitrile carbon (C≡N).
-
Computational NMR Chemical Shift Prediction
In parallel with experimental work, computational chemistry offers a powerful predictive tool[12]. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of NMR chemical shifts[17][18].
Computational Protocol Overview
-
Structure Optimization: The 3D structure of 2-amino-6-(2-furyl)nicotinonitrile must first be geometry-optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
NMR Calculation: An NMR calculation is then performed on the optimized geometry using the GIAO method. It is crucial to include solvent effects in the calculation, for example, by using a polarizable continuum model (PCM), to better match the experimental conditions[19].
-
Referencing: The calculated absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.
This in silico approach provides an independent line of evidence to support or refine the assignments made from experimental data.
Integrated Workflow for Structural Elucidation
The most robust approach to characterizing 2-amino-6-(2-furyl)nicotinonitrile involves an integrated workflow combining experimental and computational methods.
Caption: Integrated workflow for NMR analysis.
Conclusion
This technical guide provides a detailed predictive and methodological framework for the ¹H and ¹³C NMR analysis of 2-amino-6-(2-furyl)nicotinonitrile. By leveraging data from analogous structures, adhering to rigorous experimental protocols, and integrating computational predictions, researchers can confidently assign the NMR spectra of this important heterocyclic compound. This multi-faceted approach not only ensures the structural integrity of the molecule but also provides a transferable methodology for the characterization of other novel, substituted nicotinonitrile derivatives in drug discovery and development.
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